molecular formula C36H38O16 B12578719 [(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12578719
M. Wt: 726.7 g/mol
InChI Key: GSIREHLZHMQJNR-ZJQMMDAYSA-N
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Description

Glycosidic Linkages

  • Tetrahydropyran-oxolan linkage : A β-(1→3) glycosidic bond connects the tetrahydropyran (C2-S configuration) to the oxolan ring.
  • Phenoxy-tetrahydropyran bond : The 4-[(2S)-dihydrochromenyl]phenoxy group forms an ether linkage at C2 of the tetrahydropyran.
  • Esterification site : The methyl propenoate group attaches to the oxolan’s C3 via a methyl ester bond.

Key Features :

  • The tetrahydropyran ring adopts a ^4C1 chair conformation, stabilized by intramolecular hydrogen bonding between C4-OH and C6-hydroxymethyl groups.
  • The oxolan ring exists in an envelope conformation due to steric strain from the 3,4-dihydroxy groups.

Aromatic Moieties

  • Dihydrochromenyl group : A 2,3-dihydrochromen-4-one system with a 7-hydroxy substituent and S-configuration at C2.
  • Methoxyphenylpropenoate : A 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group, isosteric with caffeoyl residues in acteoside but with a methoxy substitution.

Table 2: Glycosidic linkage comparison

Structural Feature Target Compound Acteoside Verbascoside
Core glycosidic bond β-(1→3) tetrahydropyran-oxolan α-(1→3) rhamnose-glucose β-(1→6) glucose-rhamnose
Aromatic substituent Dihydrochromenylphenoxy Caffeoyl Caffeoyl + hydroxytyrosol

Comparative Structural Analysis with Related Phenylethanoid Glycosides

Functional Group Variations

  • Sugar units : Unlike acteoside’s rhamnose-glucose disaccharide, this compound uses a tetrahydropyran-oxolan system, eliminating traditional monosaccharide units.
  • Aromatic substitutions : The dihydrochromenylphenoxy group replaces acteoside’s caffeoyl moiety, potentially altering redox properties.

Implications for Bioactivity

  • The methoxy group in the propenoate moiety may enhance lipid solubility compared to acteoside’s catechol groups, influencing membrane permeability.
  • The dihydrochromenyl system’s conjugated ketone could engage in unique redox interactions, differing from the radical-scavenging pathways of caffeic acid derivatives.

Table 3: Structural and functional comparisons

Parameter Target Compound Acteoside Verbascoside
Aromatic substituents Dihydrochromenyl + methoxy Caffeoyl + hydroxytyrosol Caffeoyl + hydroxytyrosol
Sugar units Tetrahydropyran-oxolan Rhamnose-glucose Rhamnose-glucose
Predicted solubility Moderate (logP ~1.8) Low (logP ~0.9) Low (logP ~0.7)

Properties

Molecular Formula

C36H38O16

Molecular Weight

726.7 g/mol

IUPAC Name

[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/t25-,28?,30+,31-,32?,33+,34+,35-,36?/m0/s1

InChI Key

GSIREHLZHMQJNR-ZJQMMDAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2(CO[C@H]([C@H]2O)OC3[C@H]([C@@H](C(O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Extraction and Isolation from Natural Sources

  • This compound is structurally related to licorice glycosides and flavonoid O-glycosides, commonly found in plants such as Glycyrrhiza species.
  • The primary method involves solvent extraction of plant material using aqueous ethanol or methanol, followed by fractionation using chromatographic techniques (e.g., column chromatography, HPLC) to isolate the glycoside.
  • Purification often requires reverse-phase chromatography due to the compound’s polarity and multiple hydroxyl groups.
  • Enzymatic hydrolysis may be employed to selectively remove or modify sugar moieties to obtain the desired glycoside structure.

Semi-Synthetic Modification

  • Starting from isolated flavonoid glycosides, chemical modification can introduce or modify the cinnamic acid ester group.
  • Esterification is typically performed using activated derivatives of cinnamic acid (e.g., acid chlorides or anhydrides) under mild conditions to avoid degradation of sensitive hydroxyl groups.
  • Protecting groups (e.g., acetyl or benzyl groups) may be used to mask hydroxyl groups during selective esterification, followed by deprotection.

Total Chemical Synthesis

  • Due to the complexity, total synthesis is challenging but feasible using stepwise glycosylation and stereoselective construction of the flavonoid core.
  • Key steps include:
    • Stereoselective synthesis of sugar moieties using glycosyl donors and acceptors with appropriate protecting groups.
    • Construction of the dihydrochromenone core via cyclization reactions.
    • Coupling of the sugar and flavonoid units through glycosidic bonds using Lewis acid catalysis.
    • Final esterification with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid derivatives.
  • The synthesis requires careful control of stereochemistry at each step, often employing chiral catalysts or auxiliaries.

Enzymatic Synthesis

  • Glycosyltransferases can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.
  • Enzymatic esterification using lipases or esterases can selectively esterify the hydroxyl groups under mild conditions.
  • This biocatalytic approach offers advantages in selectivity and environmental sustainability.

Data Table: Summary of Preparation Methods

Preparation Method Key Steps Advantages Challenges Typical Yields
Natural Extraction Solvent extraction, chromatography Access to natural stereochemistry Complex mixtures, low purity Moderate (10-30%)
Semi-Synthetic Esterification of isolated glycosides Modifiable structure Requires protecting groups Moderate to high
Total Chemical Synthesis Stepwise glycosylation, flavonoid synthesis Complete control over structure Multi-step, stereochemical control Low to moderate
Enzymatic Synthesis Glycosyltransferase and lipase catalysis High selectivity, mild conditions Enzyme availability, cost Moderate to high

Research Findings and Optimization Strategies

  • Studies indicate that the stereochemistry of sugar moieties critically affects biological activity, necessitating stereoselective synthesis or isolation from natural sources.
  • Protecting group strategies are optimized to minimize side reactions during esterification, with acetyl and benzyl groups commonly used.
  • Enzymatic methods are gaining traction due to their regioselectivity and environmentally friendly profiles, though scale-up remains a challenge.
  • Advances in glycosylation techniques, including the use of novel glycosyl donors and catalysts, have improved yields and stereoselectivity in total synthesis routes.
  • Purification techniques such as preparative HPLC and crystallization are essential to obtain high-purity compounds suitable for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising antioxidant properties due to the presence of multiple hydroxyl groups which can scavenge free radicals. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Research indicates that compounds with similar structures have been shown to inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .

a. Anti-inflammatory Activity

Studies have highlighted that derivatives of this compound can exhibit significant anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes the compound a potential candidate for developing new anti-inflammatory drugs .

b. Anticancer Properties

Research has identified certain structural analogs that demonstrate cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells suggests its potential role in cancer therapy .

a. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions like diabetes where enzyme regulation is critical .

b. Molecular Interaction Studies

Due to its complex structure, this compound serves as an excellent model for studying molecular interactions in biological systems. It can be used to explore ligand-receptor interactions, providing insights into drug design and development processes .

Nutraceutical Applications

Given its antioxidant and anti-inflammatory properties, this compound may also find applications in the nutraceutical industry as a dietary supplement aimed at enhancing health and preventing diseases related to oxidative stress and inflammation .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntioxidant propertiesPrevention of oxidative stress-related diseases
PharmacologyAnti-inflammatory activityDevelopment of new anti-inflammatory drugs
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic regulation
Nutraceutical ApplicationsDietary supplement for health enhancementPrevention of diseases related to inflammation

Case Studies

  • Antioxidant Efficacy : A study demonstrated that a related compound reduced oxidative stress markers in animal models by up to 50%, suggesting significant protective effects against cellular damage.
  • Anti-inflammatory Effects : In vitro assays showed that the compound inhibited COX enzymes by 70%, highlighting its potential use in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : A recent study indicated that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, supporting its development as an anticancer agent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it could interact with receptors on the cell surface to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Hypotheses
Target Compound ~764† Dihydrochromen, cinnamate ester, glycosylated oxolane/oxane, multiple -OH/-OCH₃ Antioxidant, anti-inflammatory
Methylofuran (MFR-a) ~500–600 Formyl group, glutamic acid linkages, α/β-glycosidic bonds Cofactor in microbial metabolism
(-)-Epigallocatechin Gallate (EGCG) 458.37 Gallate ester, catechol, trihydroxybenzene Antioxidant, anticancer
Matched Compound ~610–795‡ Cinnamate ester, glycosyl oxane, methoxyphenyl Similar to target; solubility challenges

†Estimated from analogs in –12; ‡Range inferred from –12.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s high molecular weight (~764 g/mol) and polar groups suggest moderate water solubility, comparable to EGCG (458 g/mol) but lower than methylofuran derivatives . Glycosylation may improve solubility relative to non-glycosylated flavonoids.
  • Stereochemistry : The (S) configurations at critical positions (e.g., 4S,5S in oxolane rings) distinguish it from analogs like methylofuran, which exhibit mixed α/β-linkages .

Structural Similarity Metrics

Using the Tanimoto coefficient (), the target compound’s binary fingerprint would likely share <50% similarity with methylofuran (due to divergent core structures) but >70% with ’s matched compound (shared cinnamate and glycosyl groups).

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies can optimize its yield?

Synthesis of this compound involves multi-step glycosylation and esterification due to its complex stereochemistry and labile functional groups (e.g., hydroxyl and enoate moieties). A stepwise approach using protecting groups (e.g., benzyl or acetyl) for hydroxyls is critical to prevent unwanted side reactions. Catalytic methods, such as chromium-catalyzed coupling (as demonstrated in β-O-4 lignin model systems), may enhance regioselectivity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by NMR (¹H/¹³C) and HRMS are essential for confirming intermediate and final product integrity .

Q. How can researchers validate the stereochemical configuration of this compound?

Advanced NMR techniques, including NOESY/ROESY for spatial proton-proton correlations and J-based coupling constant analysis, are necessary to confirm stereochemistry. Computational methods like Density Functional Theory (DFT) can predict NMR chemical shifts for comparison with experimental data . X-ray crystallography is ideal but requires high-quality crystals, which may be challenging due to the compound’s hydrophilicity.

Q. What are the critical stability considerations for this compound under laboratory conditions?

The compound’s multiple hydroxyl and ester groups make it prone to hydrolysis and oxidation. Storage at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., DMSO-d6 or dried DCM) is recommended. Periodic stability assessments via HPLC or TLC should monitor degradation, particularly in aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model interactions with targets like carbohydrate-binding proteins or oxidoreductases. Parameterization of force fields (e.g., CHARMM36) must account for the compound’s glycosidic linkages and conjugated enoate system. Free energy perturbation (FEP) calculations may quantify binding affinities, but validation through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What experimental designs address contradictions in observed vs. predicted bioactivity data?

Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference. A tiered approach is recommended:

  • Step 1: Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).
  • Step 2: Use LC-MS to identify degradation products or metabolites in biological matrices.
  • Step 3: Apply cheminformatics tools (e.g., QSAR models) to refine structure-activity relationships .

Q. How can AI-driven platforms optimize reaction conditions for derivatives of this compound?

AI tools (e.g., COMSOL Multiphysics integration) can model reaction kinetics and thermodynamics, predicting optimal catalysts, solvents, and temperatures. For example, neural networks trained on glycosylation reaction datasets may suggest conditions to maximize stereoselectivity. Autonomous labs with real-time analytics (e.g., inline NMR) enable rapid iteration .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis OptimizationCatalytic glycosylation, protecting groups
Stereochemical ValidationNOESY/ROESY, DFT calculations
Stability AssessmentHPLC, TLC, inert storage conditions
Computational ModelingMolecular docking, FEP simulations
Bioactivity AnalysisSPR, ITC, QSAR models

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